5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonic acid
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Overview
Description
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonic acid is a boronic acid derivative with a pyridine ring substituted at the 5-position with a tetramethyl-1,3,2-dioxaborolan-2-yl group and a sulfonic acid group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Borylation Reaction: The compound can be synthesized through a borylation reaction where pyridine-3-sulfonic acid is reacted with a boronic acid derivative under suitable conditions.
Cross-Coupling Reactions: Cross-coupling reactions involving boronic acids and halides can also be employed to synthesize this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be produced using a batch process where raw materials are mixed in a reactor, and the reaction is carried out under controlled conditions.
Continuous Flow Process: Continuous flow chemistry can be used to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The sulfonic acid group can undergo oxidation reactions to form sulfonyl chlorides or other oxidized derivatives.
Reduction: The boronic acid group can be reduced to form borane derivatives.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents like chlorosulfonic acid and conditions such as elevated temperatures.
Reduction: Reagents like sodium borohydride and conditions such as mild temperatures.
Substitution: Reagents like alkyl halides and conditions such as the presence of a base.
Major Products Formed:
Sulfonyl Chlorides: From oxidation of the sulfonic acid group.
Borane Derivatives: From reduction of the boronic acid group.
Substituted Pyridines: From nucleophilic substitution at the pyridine ring.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryls. Biology: It serves as a probe in biological studies to investigate enzyme activities and binding interactions. Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs. Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various biological and chemical applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or material synthesis.
Comparison with Similar Compounds
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
1-Methylpyrazole-4-boronic acid pinacol ester
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO5S/c1-10(2)11(3,4)18-12(17-10)8-5-9(7-13-6-8)19(14,15)16/h5-7H,1-4H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRMQIJMEMQGFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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